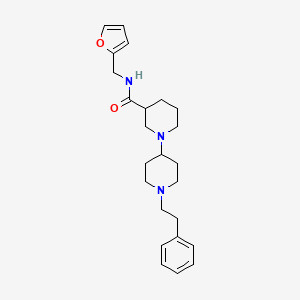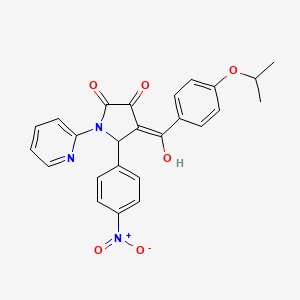![molecular formula C16H17N3O3 B5302436 ethyl 4-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5302436.png)
ethyl 4-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the amide group, and the formation of the ester . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, amide group, and ester group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, trans-esterification, and aminolysis . The pyridine ring could also participate in various reactions, depending on the specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents .Applications De Recherche Scientifique
Electro-Optical Applications
Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate: has been studied for its potential in electro-optical applications . Research indicates that crystals of this compound can be grown using specialized furnaces due to difficulties with solution growth techniques . These crystals have been found to possess good transmittance over the visible spectrum, making them candidates for non-linear optical applications.
Nonlinear Optical Properties
The compound has been synthesized into novel azo dye compounds, which exhibit significant nonlinear optical (NLO) properties . These properties are crucial for applications such as optical computing, optical phase conjugation, all-optical switching, and holography.
Anti-Fibrotic Activities
In the field of medicinal chemistry, derivatives of Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate have shown promising anti-fibrotic activities . This suggests potential applications in the treatment of diseases characterized by fibrosis, such as certain chronic liver diseases.
Anti-Cancer Activity
There is evidence that certain heterocyclic compounds derived from Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate have been designed and synthesized with the aim of evaluating their anti-cancer activity against gastric cancer cell lines . This opens up avenues for the compound’s use in cancer research and therapy.
Chemical Analysis and Dye Synthesis
The compound’s structure allows for its use in the synthesis of azo dyes, which are important in chemical analysis due to their vivid colors and applications in dyeing processes .
Material Science
Due to its structural properties and potential for crystal growth, Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate could be used in material science research, particularly in the development of new materials with specific optical characteristics .
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known to interact with its target, nitric oxide synthase, inducible, and potentially modulate its activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting various biological processes.
Biochemical Pathways
The compound’s interaction with Nitric oxide synthase, inducible, suggests that it may affect the nitric oxide synthesis pathway . Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, modulation of this pathway could have significant downstream effects.
Result of Action
Given its target, it might influence the production of nitric oxide and thereby affect various physiological processes, including vasodilation, immune response, and neurotransmission .
Action Environment
The action, efficacy, and stability of Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate can be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-15(20)12-6-8-13(9-7-12)19-16(21)18-11-14-5-3-4-10-17-14/h3-10H,2,11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWUBCNAVMQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331559 | |
| Record name | ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate | |
CAS RN |
894389-53-8 | |
| Record name | ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5302359.png)
![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)

![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302401.png)
![4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302402.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)
![4-(4-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5302428.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5302449.png)
![6-[2-(2-bromophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5302465.png)